molecular formula C10H11N3O6 B1402627 2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino)-fumaric acid dimethyl ester CAS No. 60458-95-9

2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino)-fumaric acid dimethyl ester

Cat. No. B1402627
CAS RN: 60458-95-9
M. Wt: 269.21 g/mol
InChI Key: VAOSHIBRYOHCAY-UHFFFAOYSA-N
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Description

“2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino)-fumaric acid dimethyl ester” is a chemical compound with the formula C₁₀H₁₁N₃O₆ and a molecular weight of 269.22 g/mol . It is used for research purposes.

Scientific Research Applications

Pharmaceutical Intermediate

This compound serves as an intermediate in the synthesis of pharmaceuticals. It’s a crucial building block used to create more complex compounds with potential therapeutic effects .

Anticancer Research

Derivatives of this compound have been evaluated for their potential to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), indicating its role in anticancer research .

Antimicrobial Activity

Some derivatives have shown antimicrobial activity, which is measured as the half maximal inhibitory concentration (IC50) against various microorganisms. This suggests its use in developing new antimicrobial agents .

properties

IUPAC Name

dimethyl 2-[(2,4-dioxo-1H-pyrimidin-5-yl)amino]but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O6/c1-18-7(14)3-5(9(16)19-2)12-6-4-11-10(17)13-8(6)15/h3-4,12H,1-2H3,(H2,11,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOSHIBRYOHCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C(=O)OC)NC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744343
Record name Dimethyl 2-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]but-2-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino)-fumaric acid dimethyl ester

CAS RN

60458-95-9
Record name Dimethyl 2-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]but-2-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino)-fumaric acid dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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